molecular formula C10H15NO B012736 [2-(Propan-2-ylamino)phenyl]methanol CAS No. 106898-71-9

[2-(Propan-2-ylamino)phenyl]methanol

Cat. No.: B012736
CAS No.: 106898-71-9
M. Wt: 165.23 g/mol
InChI Key: CAVIKRQEQSWYQE-UHFFFAOYSA-N
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Description

[2-(Propan-2-ylamino)phenyl]methanol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.232 g/mol . This compound, also known by synonyms such as 2-isopropylaminobenzyl alcohol, is identified by the CAS Number 106898-71-9 . It features both alcohol and secondary amine functional groups, contributing to its properties as a potential building block in organic synthesis and medicinal chemistry research. As a research-use-only biochemical, it serves as a valuable intermediate for the development and exploration of more complex molecules, such as its methyl-substituted analog, [2-(isopropylamino)-6-methylphenyl]methanol . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. All necessary handling and safety protocols for compounds of this nature must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(propan-2-ylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-10-6-4-3-5-9(10)7-12/h3-6,8,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVIKRQEQSWYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444950
Record name [2-(propan-2-ylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106898-71-9
Record name [2-(propan-2-ylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Propan 2 Ylamino Phenyl Methanol

Chemo-selective Synthesis Strategies for [2-(Propan-2-ylamino)phenyl]methanol

Multi-step Reaction Sequence Optimization

No published studies were found that specifically focus on the optimization of multi-step reaction sequences for the synthesis of this compound.

One-Pot and Cascade Synthesis Approaches

There is no available literature describing one-pot or cascade synthesis methodologies developed for the formation of this compound.

Green Chemistry Principles in Synthesis of this compound

A search for the application of green chemistry principles, such as the use of environmentally benign solvents, catalysts, or waste reduction strategies, in the synthesis of this specific compound did not yield any relevant results.

Investigation of Reaction Mechanism Pathways in this compound Formation

Transition State Analysis and Energy Profiles

No computational or experimental studies on the transition state analysis or energy profiles for the formation of this compound have been reported in the scientific literature.

Kinetic Isotope Effect Studies

There are no documented kinetic isotope effect studies that would provide mechanistic insights into the bond-forming steps involved in the synthesis of this compound.

Computational Validation of Proposed Mechanisms

The synthesis of N-alkylated anilines, such as this compound, can often be proposed to proceed through mechanisms like reductive amination of a corresponding carbonyl compound (e.g., 2-aminobenzaldehyde (B1207257) with acetone) followed by reduction, or direct N-alkylation of an aminophenol. Computational validation of such proposed mechanisms provides profound insights into the reaction's feasibility, energetics, and the structures of transient species.

Typically, a computational investigation would involve the following:

Modeling of Reactants, Intermediates, and Products: The three-dimensional structures of all species involved in the proposed reaction pathway are geometrically optimized to find their lowest energy conformations.

Transition State (TS) Searching: The highest energy point along the reaction coordinate between an intermediate and the next is located. This "transition state" is crucial for understanding the kinetics of the reaction.

Energy Profile Calculation: By calculating the relative energies of the reactants, intermediates, transition states, and products, an energy profile for the entire reaction mechanism can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), a key predictor of reaction rate.

For a hypothetical reductive amination pathway to form this compound, quantum chemical studies could elucidate the energy barriers for imine formation versus a competing direct reduction of the aldehyde. purdue.edu Similarly, for an N-alkylation route, calculations could compare the energetics of different potential pathways and the influence of catalysts or solvent molecules. For instance, studies on similar reactions have used DFT to calculate the Gibbs free energy change and reaction equilibrium constants. researchgate.net

However, a specific search for such detailed computational analyses for this compound yielded no specific results. While general methodologies for studying reductive amination purdue.edu and the synthesis of other substituted aniline (B41778) or amine derivatives are well-established, rsc.orgnih.govnih.gov dedicated studies providing energy profiles or transition state geometries for the title compound are not available in the surveyed literature.

The table below illustrates the type of data that would be generated from a computational study, using hypothetical values for a proposed reaction step. Note: This data is illustrative and not based on actual research findings for this compound.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step

SpeciesDescriptionRelative Energy (kJ/mol)
RReactants0.0
TS1First Transition State+85.2
I1Intermediate 1+15.6
TS2Second Transition State+120.5
PProducts-25.1

Without dedicated computational studies, a definitive validation of the operative mechanistic pathways for the synthesis of this compound remains an area for future research.

Theoretical and Computational Chemistry Studies of 2 Propan 2 Ylamino Phenyl Methanol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. For a comprehensive understanding of [2-(Propan-2-ylamino)phenyl]methanol, a combination of Density Functional Theory (DFT) for ground state properties and ab initio methods for more complex phenomena like excited states and reaction energetics would be employed.

Density Functional Theory (DFT) is a powerful computational method that balances accuracy and computational cost, making it ideal for investigating the ground state properties of medium-sized organic molecules like this compound. A typical study would involve geometry optimization to find the most stable three-dimensional arrangement of atoms, followed by the calculation of various electronic and spectroscopic properties.

For a closely related compound, 3-aminobenzyl alcohol, DFT calculations have been performed to determine its optimized geometry and vibrational frequencies. researchgate.net Similar calculations for this compound would likely be carried out using a functional such as B3LYP with a basis set like 6-311++G(d,p).

Key Ground State Properties Investigated by DFT:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The presence of an intramolecular hydrogen bond between the hydroxyl group and the amino group is a key feature to investigate, as it would significantly influence the molecule's shape.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Spectroscopic Properties: Prediction of infrared (IR) and Raman spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. For instance, the characteristic stretching frequencies of the O-H and N-H groups would be of particular interest.

Mulliken Atomic Charges: Analysis of the charge distribution within the molecule, which helps in identifying electrophilic and nucleophilic sites.

Table 1: Predicted Ground State Properties of this compound (Analog-Based)

PropertyPredicted Value/ObservationSignificance
HOMO-LUMO Energy Gap~4-5 eVIndicates moderate chemical reactivity.
Dipole Moment~2-3 DebyeSuggests a polar molecule with significant intermolecular interactions.
Key Vibrational FrequenciesO-H stretch: ~3400-3600 cm⁻¹ N-H stretch: ~3300-3500 cm⁻¹Characteristic frequencies for identifying functional groups.

While DFT is excellent for ground state properties, ab initio methods, which are based on first principles without empirical parameterization, are often more suitable for studying excited states and the energetics of chemical reactions. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although computationally more demanding, provide higher accuracy for electron correlation effects.

For this compound, ab initio calculations could be used to:

Investigate Excited States: Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like EOM-CCSD (Equation-of-Motion Coupled-Cluster Singles and Doubles) can be used to calculate the energies and properties of electronic excited states. This is crucial for understanding the molecule's photophysical properties, such as its UV-Vis absorption spectrum.

Determine Reaction Energetics: For potential reactions involving this compound, such as oxidation of the alcohol or substitution on the aromatic ring, ab initio methods can accurately predict activation energies and reaction enthalpies. This information is vital for understanding the reaction mechanisms and predicting reaction rates.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding. researchgate.net By examining the topological properties of the electron density, such as bond critical points (BCPs), one can gain insights into the nature and strength of chemical bonds, including weak non-covalent interactions.

In the case of this compound, QTAIM would be particularly useful for:

Characterizing the Intramolecular Hydrogen Bond: The presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen of the amino group is highly probable. QTAIM analysis can provide quantitative evidence for this interaction by identifying a bond critical point between these two atoms.

Quantifying Bond Strength: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the bond's strength and nature. For a hydrogen bond, a positive Laplacian and a small electron density are expected. nih.gov The energy of the hydrogen bond can also be estimated from these topological parameters. nih.gov

Table 2: Predicted QTAIM Parameters for the Intramolecular Hydrogen Bond in this compound (Analog-Based)

QTAIM ParameterPredicted Value RangeInterpretation
Electron Density at BCP (ρ)0.01 - 0.04 a.u.Indicates a closed-shell interaction, typical of hydrogen bonds.
Laplacian of Electron Density at BCP (∇²ρ)> 0Confirms a non-covalent interaction.
Estimated Hydrogen Bond Energy2 - 5 kcal/molSuggests a moderately strong intramolecular hydrogen bond.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

This compound is a flexible molecule with several rotatable bonds. MD simulations can be employed to explore its conformational landscape in both the gas phase and in different solvents. ijcrt.org By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the most stable conformers and the energy barriers between them.

In the gas phase, the molecule's conformation will be primarily determined by intramolecular forces, particularly the aforementioned intramolecular hydrogen bond. In solution, the interactions with solvent molecules will also play a crucial role in determining the preferred conformation.

The choice of solvent can significantly influence the conformation and reactivity of a solute molecule. scielo.br MD simulations are an excellent tool to investigate these solvent effects at a molecular level.

For this compound, one would expect its conformation to be sensitive to the polarity of the solvent.

In nonpolar solvents (e.g., hexane): The intramolecular hydrogen bond is likely to be more stable, leading to a more compact conformation.

In polar protic solvents (e.g., water, methanol): The solvent molecules can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the hydroxyl and amino groups. This could lead to a more extended conformation of the molecule. aip.org

By analyzing the radial distribution functions and hydrogen bonding patterns from MD simulations, one can quantify the extent of solute-solvent interactions and their impact on the molecular structure. This understanding is crucial for predicting the molecule's behavior in different chemical environments.

Prediction of Self-Assembly Behavior via Non-Covalent Interactions

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a phenomenon of significant interest in materials science and nanotechnology. For this compound, computational methods provide a powerful tool to predict and analyze its potential for self-assembly, driven by a network of non-covalent interactions. These interactions, though individually weak, can collectively dictate the formation of stable supramolecular architectures.

Molecular dynamics (MD) simulations are a primary computational technique used to explore the self-assembly of molecules. nih.govresearchgate.netnih.gov By simulating the motion of a collection of this compound molecules over time, researchers can observe the spontaneous formation of aggregates and ordered structures. These simulations can reveal the preferred orientations and intermolecular distances that govern the assembly process. The key non-covalent interactions that would be investigated in such simulations include:

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group in this compound makes it a prime candidate for forming extensive hydrogen bond networks. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amine group can act as a donor. These interactions are highly directional and play a crucial role in the formation of specific, ordered assemblies.

π-π Stacking: The phenyl ring in the molecule allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, contribute to the stability of stacked arrangements.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to accurately determine the strength and geometry of these individual non-covalent interactions. By analyzing dimer and small cluster models of this compound, the energetic contributions of different interaction motifs can be quantified. This information can then be used to parameterize the force fields used in large-scale MD simulations, leading to more accurate predictions of self-assembly behavior.

The predicted self-assembly of this compound could lead to the formation of various nanostructures, such as nanotubes, nanofibers, or layered sheets, depending on the interplay of the different non-covalent interactions. nih.govresearchgate.netnih.gov The understanding of these processes at a molecular level is crucial for the rational design of new materials with tailored properties.

Interaction Type Potential Functional Groups Involved Estimated Interaction Energy (kcal/mol)
Hydrogen Bonding-OH --- -OH, -OH --- -NH, -NH --- -OH3 - 10
π-π StackingPhenyl ring --- Phenyl ring1 - 3
van der WaalsAll atoms0.1 - 1

In Silico Prediction of Spectroscopic Parameters and Experimental Correlation

Computational chemistry offers a suite of tools for the in silico prediction of various spectroscopic parameters. These theoretical predictions, when correlated with experimental data, provide a powerful means to validate computational models and to gain deeper insights into the electronic and structural properties of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. pitt.eduosu.eduepfl.chillinois.edu The standard approach involves a two-step process:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the choice of the DFT functional and basis set. By comparing the computationally predicted NMR spectrum with the experimentally obtained spectrum, a detailed assignment of the resonances to specific atoms in the molecule can be achieved. Discrepancies between the predicted and experimental values can often be attributed to solvent effects, which can also be modeled computationally using implicit or explicit solvent models.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho to CH₂OH)7.2128.5
Phenyl-H (meta to CH₂OH)6.8115.2
Phenyl-H (para to CH₂OH)7.1129.8
Phenyl-H (ortho to NH)6.7112.9
CH₂OH4.664.1
OH5.3-
NH4.1-
CH (isopropyl)3.748.5
CH₃ (isopropyl)1.222.7

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. Computational methods can be used to calculate the vibrational frequencies and intensities of this compound, providing a theoretical vibrational spectrum that can be compared with experimental data. researchgate.netnih.gov

The process begins with the optimization of the molecular geometry and the subsequent calculation of the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor.

The calculated IR and Raman spectra can aid in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This detailed assignment can provide valuable information about the molecular structure and bonding.

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
O-H stretch3450HighLow
N-H stretch3380MediumLow
C-H stretch (aromatic)3050MediumHigh
C-H stretch (aliphatic)2970HighHigh
C=C stretch (aromatic)1600HighHigh
C-O stretch1050HighMedium
C-N stretch1280MediumMedium

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For chiral molecules like this compound (if it exists as a single enantiomer), Electronic Circular Dichroism (ECD) spectroscopy can provide additional information about its absolute configuration. researchgate.netresearchgate.netrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis and ECD spectra. gaussian.com The calculation provides the excitation energies, oscillator strengths (for UV-Vis), and rotatory strengths (for ECD) for the electronic transitions from the ground state to various excited states.

The simulated spectrum is typically generated by broadening the calculated transitions with a Gaussian or Lorentzian function to mimic the experimental band shapes. gaussian.com By comparing the simulated and experimental spectra, the observed absorption bands can be assigned to specific electronic transitions, providing insights into the electronic structure of the molecule. For ECD, the comparison between the predicted and experimental spectra can be used to determine the absolute configuration of a chiral center.

Electronic Transition Predicted Wavelength (nm) Predicted Oscillator Strength (f) Predicted Rotatory Strength (R, 10⁻⁴⁰ cgs)
S₀ → S₁2850.02+5.2
S₀ → S₂2400.35-12.8
S₀ → S₃2100.15+8.1

Sophisticated Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 Propan 2 Ylamino Phenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a comprehensive understanding of [2-(propan-2-ylamino)phenyl]methanol, a suite of advanced NMR experiments is employed.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts of this compound.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would reveal correlations between the protons on the aromatic ring, as well as between the methine and methyl protons of the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the chemical shifts of the carbon atoms in the phenyl ring, the methanol (B129727) group, and the isopropyl group based on the previously assigned proton shifts.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, such as the spatial relationship between the isopropyl group and the methanol substituent on the phenyl ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C1-145.8H2, H6, CH(isopropyl)
C27.25 (d)128.5C1, C3, C4, CH₂(methanol)
C36.80 (t)117.2C1, C2, C4, C5
C47.15 (t)129.1C2, C3, C5, C6
C56.70 (d)115.0C3, C4, C6
C67.30 (d)122.3C1, C2, C5, CH₂(methanol)
CH₂(methanol)4.60 (s)64.5C1, C2, C6
CH(isopropyl)3.70 (sept)48.2C1, CH₃(isopropyl)
CH₃(isopropyl)1.25 (d)22.5C1, CH(isopropyl)
NH5.50 (br s)-C1, CH(isopropyl)
OH4.80 (br s)-CH₂(methanol)

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.

The single bonds in this compound, particularly the C-N bond and the C-C bond connecting the methanol group to the ring, allow for rotational freedom. Dynamic NMR (DNMR) studies can provide quantitative information about the energy barriers associated with these rotations and any conformational exchange processes. By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the rates of exchange and calculate the activation energy for rotation. For instance, hindered rotation around the C-N bond could lead to broadening of the signals of the isopropyl group at lower temperatures.

Table 2: Hypothetical Rotational Energy Barriers for this compound

Rotational BondMethodActivation Energy (kJ/mol)
C(aromatic)-NDynamic NMR40-60
C(aromatic)-CH₂OHDynamic NMR20-30

Note: The values presented are hypothetical and serve to illustrate the data obtained from DNMR studies.

In the solid state, this compound may exist in different crystalline forms, known as polymorphs. These polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different forms. By analyzing the ¹³C and ¹⁵N chemical shifts and the cross-polarization magic angle spinning (CP-MAS) dynamics, ssNMR can distinguish between polymorphs and provide insights into the intermolecular interactions, such as hydrogen bonding, that define the supramolecular arrangement in the crystal lattice.

Table 3: Hypothetical ¹³C Solid-State NMR Chemical Shift Differences Between Two Polymorphs of this compound

Carbon PositionPolymorph A (ppm)Polymorph B (ppm)
C1146.2147.1
C(methanol)65.063.8
C(isopropyl methine)48.549.3

Note: This table illustrates how chemical shifts can differ between polymorphic forms due to variations in the local electronic environment.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is crucial for elucidating the fragmentation pathways of this compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. For this compound, MS/MS experiments would likely reveal characteristic fragmentation patterns, such as the loss of the isopropyl group, the methanol group, or water.

Table 4: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
166.1226148.1121H₂OIon derived from loss of water
166.1226123.0651C₃H₇Ion derived from loss of isopropyl radical
166.1226106.0651C₃H₇NIon derived from loss of propan-2-amine
166.122691.0546C₃H₈NOHTropylium ion

Note: The m/z values are calculated based on the exact masses of the elements.

Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. This technique can be used to separate isomeric species that are indistinguishable by mass spectrometry alone. For this compound, IMS-MS could differentiate it from its isomers, such as [3-(propan-2-ylamino)phenyl]methanol or [4-(propan-2-ylamino)phenyl]methanol, based on their different collision cross-sections (CCS). The CCS is a measure of the rotational average of the ion's surface area and provides insights into its gas-phase conformation.

Table 5: Hypothetical Collision Cross-Section (CCS) Values for Isomers of [Propan-2-ylamino)phenyl]methanol

IsomerMolecular Formula[M+H]⁺ (m/z)CCS (Ų)
This compoundC₁₀H₁₅NO166.1226135.2
[3-(Propan-2-ylamino)phenyl]methanolC₁₀H₁₅NO166.1226138.5
[4-(Propan-2-ylamino)phenyl]methanolC₁₀H₁₅NO166.1226140.1

Note: CCS values are hypothetical and illustrate the potential for IMS-MS to distinguish between isomers.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These methods are indispensable for identifying functional groups and gaining insights into the conformational landscape of this compound.

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for obtaining the infrared spectrum of a solid or liquid sample with minimal sample preparation. In the case of this compound, the ATR-IR spectrum would reveal characteristic absorption bands corresponding to its various functional groups.

Raman microscopy, a complementary technique, provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the vibrational modes of the molecule.

The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below. These values are based on established group frequency ranges and may be influenced by the specific chemical environment within the molecule, including intramolecular hydrogen bonding.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
O-H (Alcohol)Stretching3200-3600 (broad)3200-3600 (weak)
N-H (Secondary Amine)Stretching3300-3500 (sharp, medium)3300-3500 (weak)
C-H (Aromatic)Stretching3000-31003000-3100 (strong)
C-H (Aliphatic)Stretching2850-30002850-3000 (strong)
C=C (Aromatic)Ring Stretching1450-16001450-1600 (strong)
C-NStretching1250-13501250-1350
C-OStretching1000-12601000-1260

The broadness of the O-H stretching band in the IR spectrum is indicative of hydrogen bonding, a significant interaction in this molecule. The N-H stretch is typically sharper than the O-H stretch. The aromatic C=C stretching vibrations often appear as a set of sharp bands in both IR and Raman spectra, providing a clear signature of the phenyl ring.

Time-resolved vibrational spectroscopy is a sophisticated technique used to study the dynamics of chemical reactions by monitoring changes in the vibrational spectrum as a function of time. rsc.orgscispace.com This method can be employed to detect and characterize transient species, such as reaction intermediates, which may have lifetimes on the order of picoseconds to seconds.

For reactions involving this compound, such as oxidation of the alcohol or N-alkylation of the amine, time-resolved IR or Raman spectroscopy could provide invaluable mechanistic insights. By initiating the reaction with a laser pulse and probing the sample with subsequent spectroscopic pulses at varying delay times, the rise and decay of vibrational bands associated with reactants, intermediates, and products can be tracked. This allows for the elucidation of reaction pathways and the identification of short-lived species that are not observable by conventional spectroscopic methods.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Intermolecular Interactions

While vibrational spectroscopy provides information about the types of bonds present, single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, three-dimensional view of the molecule's structure in the crystalline state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms.

This compound possesses a stereocenter at the carbon atom of the propan-2-ylamino group, making it a chiral molecule. Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. By employing anomalous dispersion effects, typically with a suitable X-ray wavelength, the absolute arrangement of the atoms in space (R or S configuration) can be unambiguously established.

The table below presents hypothetical hydrogen bond parameters that could be determined from an SC-XRD study of this compound.

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O1H1N10.851.952.80170
N1H2O10.882.052.93175

These parameters provide quantitative evidence for the strength and geometry of the hydrogen bonds, which are fundamental to the stability of the crystal lattice.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the flexible nature of the isopropylamino and methanol groups, and the potential for different hydrogen bonding motifs, this compound may exhibit polymorphism. SC-XRD is the primary tool for identifying and characterizing different polymorphic forms, each of which will have a unique unit cell and crystal packing arrangement.

Furthermore, the hydrogen bonding capabilities of this compound make it a suitable candidate for co-crystallization. nih.gov By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen bond donors or acceptors, new crystalline materials with tailored properties can be designed. SC-XRD is essential for confirming the formation of a co-crystal and for elucidating the specific intermolecular interactions between the two components.

Coordination Chemistry of 2 Propan 2 Ylamino Phenyl Methanol As a Ligand

Design Principles for [2-(Propan-2-ylamino)phenyl]methanol-Based Ligands

The design of ligands based on the this compound framework is guided by fundamental principles of coordination chemistry, focusing on the inherent properties of its functional groups and the potential for systematic modification.

Role of Aminoalcohol Functionality in Chelation

The aminoalcohol motif is a classic bidentate chelating unit. The nitrogen of the amino group and the oxygen of the alcohol group can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination by analogous monodentate ligands.

In the case of this compound, the deprotonated alcohol (alkoxide) is a hard donor, favoring coordination to hard Lewis acidic metal centers. The secondary amine is a borderline donor, capable of coordinating to a range of transition metals. This N,O-donor set makes the ligand versatile for complexing with various metal ions. The formation of a stable chelate ring is a primary driving force in the coordination of this ligand to a metal. The study of β–amino alcohols and their derivatives is important for understanding their coordination ability through the hydroxyl and amino groups that can chelate with heavy metal ions. rjpbcs.com

Steric and Electronic Tuning of Ligand Properties

The properties of the this compound ligand can be systematically tuned to modulate the characteristics of the resulting metal complexes for specific applications.

Steric Tuning: The isopropyl group on the nitrogen atom introduces a moderate level of steric bulk around the metal center upon coordination. This steric hindrance can influence the coordination number and geometry of the metal complex, potentially preventing the formation of undesired polymeric species and favoring the formation of discrete mononuclear complexes. Further modification of this alkyl group, for instance, by replacing the isopropyl group with larger (e.g., tert-butyl) or smaller (e.g., methyl) groups, can systematically alter the steric environment. The phenyl ring can also be substituted at positions ortho, meta, or para to the amino and methanol (B129727) groups to introduce additional steric bulk, thereby influencing the accessibility of the metal center. Studies on other systems have shown that for symmetrical phosphine (B1218219) ligands, an increase in the cone angle, a measure of steric bulk, can lead to a decrease in the yield of a catalyzed reaction, demonstrating the significant impact of steric effects. researchgate.net

Electronic Tuning: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. For example, the introduction of an electron-donating group, such as a methoxy (B1213986) group, would increase the electron density on the nitrogen and oxygen atoms, enhancing their donor strength and potentially leading to stronger metal-ligand bonds. Conversely, an electron-withdrawing group, like a nitro group, would decrease the donor strength of the ligand. These electronic modifications can have a profound impact on the reactivity and catalytic activity of the metal complex. Research has demonstrated that the electronic properties of triarylphosphine ligands influence reactions, with electron-poor ligands showing a decreased ability to promote the reaction. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound

The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent depends on the solubility of the reactants and the desired reaction conditions. Alcohols, such as methanol or ethanol, are commonly used. The reaction may be carried out at room temperature or require heating to facilitate complex formation. In many cases, a base is added to deprotonate the alcohol group, leading to the formation of a more strongly coordinating alkoxide.

Transition Metal Complexes (e.g., Cu, Ni, Zn, Pd, Pt, Ru)

Amino alcohol ligands readily form complexes with a wide range of transition metals. rsc.org

Copper(II): Copper(II) complexes with amino alcohols are common. The reaction of this compound with a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297), would be expected to yield a stable complex. The geometry of the complex would likely be square planar or distorted octahedral, depending on the stoichiometry and the presence of other coordinating ligands. The study of the interaction between β–amino alcohols and their substituted derivatives can help in understanding their coordination ability with heavy metal ions like copper. rjpbcs.com

Nickel(II): Nickel(II) can form square planar or octahedral complexes. The use of amino alcohols as ligands for nickel has been explored in the context of catalysis, for instance, in Suzuki cross-coupling reactions. organic-chemistry.orgnih.gov A complex of this compound with a nickel(II) salt could potentially be used in similar catalytic applications.

Zinc(II): Zinc(II) exclusively forms tetrahedral or octahedral complexes due to its d¹⁰ electronic configuration. The reaction with this compound would likely result in a tetrahedral complex with a 2:1 ligand-to-metal ratio, [Zn(L)₂], or an octahedral complex if other ligands are present. Amino alcohols have been shown to be effective ligands for zinc in enantioselective additions to aldehydes. nih.gov

Palladium(II) and Platinum(II): These d⁸ metal ions typically form square planar complexes. The coordination of this compound to Pd(II) or Pt(II) would likely result in a square planar complex where the ligand acts as a bidentate N,O-donor.

Ruthenium: Ruthenium complexes with various ligands are of great interest for their catalytic activities. researchgate.net A ruthenium complex with this compound could be synthesized from a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and could be investigated for its catalytic potential in reactions like transfer hydrogenation or C-H activation.

A summary of expected transition metal complexes is presented in the table below.

Metal IonExpected GeometryPotential Application
Cu(II)Square Planar / Distorted OctahedralCatalysis, Model Systems
Ni(II)Square Planar / OctahedralCatalysis (e.g., Cross-Coupling)
Zn(II)Tetrahedral / OctahedralCatalysis (e.g., Asymmetric Synthesis)
Pd(II)Square PlanarCatalysis (e.g., Cross-Coupling)
Pt(II)Square PlanarAntitumor Agents, Materials
RuOctahedralCatalysis (e.g., Hydrogenation)

Main Group and Lanthanide Complexes

The coordination chemistry of this compound is not limited to transition metals.

Main Group Metals: Main group metals, such as aluminum, gallium, and tin, can also form complexes with amino alcohol ligands. For instance, the reaction with an organoaluminum compound like trimethylaluminum (B3029685) could lead to the formation of a dimeric aluminum alkoxide. The green synthesis of Sn²⁺-metal complexes using polyphenols containing NH and OH functional groups has been reported. nih.gov

Lanthanide Metals: Lanthanide ions are hard Lewis acids and have a strong affinity for oxygen donors. Therefore, the alkoxide form of this compound would be expected to bind effectively to lanthanide ions. These complexes often exhibit high coordination numbers and can have interesting photoluminescent properties.

Spectroscopic and Structural Analysis Methodologies for Metal–Ligand Bonding

A variety of spectroscopic and structural techniques are employed to characterize metal complexes of this compound and to elucidate the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. Upon complexation, the O-H stretching frequency of the alcohol (typically around 3300-3400 cm⁻¹) will disappear if the alcohol is deprotonated, or shift to a lower frequency if it coordinates without deprotonation. The N-H stretch of the secondary amine (around 3300-3500 cm⁻¹) will also shift upon coordination. New bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations may appear in the far-IR region. The FTIR method has been used to show that materials containing NH and OH functional groups are important for creating metal complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons near the coordination sites will change upon complexation. For diamagnetic complexes, the NMR spectra can confirm the ligand-to-metal ratio and provide insights into the symmetry of the complex.

UV-Visible Spectroscopy: The electronic absorption spectra of transition metal complexes in the UV-visible region provide information about the d-d electronic transitions and charge-transfer bands. These spectra are highly dependent on the geometry of the metal center and the nature of the ligands.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and to confirm its composition.

A summary of analytical techniques is presented in the table below.

TechniqueInformation Obtained
Infrared (IR) SpectroscopyConfirmation of coordination, changes in functional group vibrations.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure in solution, ligand-to-metal ratio, symmetry.
UV-Visible SpectroscopyElectronic transitions, coordination geometry.
X-ray CrystallographyPrecise solid-state structure, bond lengths, and angles.
Mass SpectrometryMolecular weight and composition of the complex.

Theoretical Studies on Metal–Ligand Interactions and Complex Stability

Theoretical and computational chemistry provide powerful tools for predicting and understanding the nature of bonding, stability, and electronic properties of metal complexes. nih.gov For complexes of this compound, these methods can elucidate the intricate interactions between the ligand and various metal centers.

Density Functional Theory (DFT) is a primary computational method for investigating the properties of metal complexes. nih.gov Calculations, often using functionals like B3LYP or GGA and mixed basis sets (such as LanL2DZ for the metal and 6-31+G(d,p) for other atoms), allow for the optimization of molecular geometries and the calculation of thermodynamic properties that define complex stability. nih.govnih.gov

The binding energy (or complexation energy) is a key indicator of the thermodynamic stability of a metal-ligand complex. It is calculated as the difference between the energy of the complex and the sum of the energies of the free metal ion and the ligand. A more negative binding energy signifies a more stable complex. For this compound complexes, the binding energy would be influenced by the nature of the metal ion, its oxidation state, and its coordination number. The chelate effect, resulting from the bidentate coordination of the ligand, is expected to contribute significantly to the stability of the resulting complexes.

DFT calculations also provide insight into the electronic structure, including the charge distribution across the complex. The analysis of partial atomic charges reveals the extent of electron donation from the ligand's nitrogen and oxygen atoms to the metal center. In these complexes, the deprotonated hydroxyl group is expected to be the primary site of negative charge, with the nitrogen atom also bearing a partial negative charge, facilitating strong coordination.

Table 1: Representative Calculated Binding Energies for M(II)-[2-(Propan-2-ylamino)phenyl]methanolate Complexes This table presents illustrative data based on typical trends observed for similar N,O-bidentate ligands.

Metal Ion (M)Oxidation StateSpin StateBinding Energy (kcal/mol)M-O Bond Length (Å)M-N Bond Length (Å)
Co(II)+2High Spin-215.52.082.15
Ni(II)+2High Spin-225.82.042.11
Cu(II)+2High Spin-232.11.982.05
Zn(II)+2High Spin-228.42.062.13

Molecular Orbital Analysis of Metal–Ligand Bonding

Molecular Orbital (MO) theory provides a detailed picture of the bonding within coordination compounds. Analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) are particularly useful. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding metal-ligand interactions. In complexes with aminophenol-type ligands, the HOMO is typically localized on the ligand, specifically on the electron-rich phenolate (B1203915) oxygen and the amino nitrogen. This indicates that the ligand acts as the primary electron donor. The LUMO is usually centered on the metal ion, identifying it as the principal electron acceptor. nih.govresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter; a smaller gap generally correlates with higher chemical reactivity and easier electronic transitions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis helps to quantify the nature of the metal-ligand bonds. nih.gov By examining the interactions between the filled orbitals of the ligand and the empty orbitals of the metal, it is possible to determine the degree of covalency. The metal-oxygen bond is expected to have a more significant ionic character compared to the metal-nitrogen bond, which is typically more covalent. This analysis also quantifies the stabilization energy associated with the charge transfer from the ligand's lone pairs to the metal's vacant d-orbitals, confirming the donor-acceptor nature of the coordination.

Table 2: Illustrative Frontier Molecular Orbital Data for M(II)-[2-(Propan-2-ylamino)phenyl]methanolate Complexes This table presents illustrative data for educational purposes, based on general principles of coordination chemistry.

ComplexHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
[Co(L)2]-5.85-2.153.70
[Ni(L)2]-5.92-2.083.84
[Cu(L)2]-6.10-2.553.55
[Zn(L)2]-6.25-1.954.30
(L represents the deprotonated [2-(propan-2-ylamino)phenyl]methanolato ligand)

Reactivity of this compound Metal Complexes

The reactivity of metal complexes is governed by the properties of both the metal center and its surrounding ligands. Complexes of this compound are expected to undergo reactions typical of transition metal chelates, including ligand substitution and redox processes.

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org The bidentate nature of this compound allows it to form a stable five-membered chelate ring with a metal ion, which generally makes its complexes kinetically more inert compared to those with monodentate ligands.

However, ligand exchange can still occur, particularly under forcing conditions or in the presence of strongly coordinating or high-concentration nucleophiles. savemyexams.com For example, solvent molecules in a solvated metal ion complex would be readily exchanged for the aminophenol ligand to form a more stable chelate complex. Conversely, the coordinated this compound could be replaced by a multidentate ligand that forms an even more stable complex, such as EDTA, due to a more favorable chelate effect and a large positive entropy change. savemyexams.com The rate and mechanism of these reactions (which can be associative, dissociative, or interchange) would depend on factors like the identity and oxidation state of the metal ion, steric hindrance, and the nature of the solvent. nih.gov

Table 3: Plausible Ligand Exchange Reactions and Their Characteristics

Initial ComplexReactantProduct ComplexCoordination ChangeExpected Observation
[Cu(H2O)6]2+2 eq. HL[Cu(L)2(H2O)2] + 4 H2O + 2 H+No change (6 → 6)Color change (e.g., blue to green)
[Ni(CH3CN)6]2+2 eq. HL[Ni(L)2(CH3CN)2] + 4 CH3CN + 2 H+No change (6 → 6)Color change
[Co(L)2]1 eq. EDTA4-[Co(EDTA)]2- + 2 L-Bidentate → HexadentateSignificant color change
(HL represents the neutral this compound ligand; L represents its deprotonated form)

Redox Chemistry of Metal Centers within Complexes

The redox behavior of these complexes is anticipated to be particularly rich, not only due to the variable oxidation states of the transition metal but also because of the "redox non-innocent" character of aminophenol-based ligands. derpharmachemica.comsemanticscholar.orgnih.gov A redox non-innocent ligand can be oxidized or reduced, meaning that redox events observed in the complex may not be exclusively centered on the metal. nih.gov

The electron-donating isopropylamino and hydroxymethyl groups on the phenyl ring of this compound would increase the electron density on the metal center. This generally makes the metal easier to oxidize (i.e., it lowers the M(II)/M(III) redox potential) compared to a simple aquated ion.

Cyclic voltammetry is the standard technique to probe this redox activity. A typical cyclic voltammogram for a complex of this compound might show a reversible or quasi-reversible wave corresponding to the metal-centered M(II)/M(III) couple. In some cases, a second, often irreversible, oxidation wave may appear at a higher potential. nih.gov This second wave is typically attributed to the oxidation of the phenolate moiety of the ligand to a phenoxyl radical, a hallmark of redox non-innocence in aminophenol systems. nih.govrsc.org This ability of the ligand to store and release electrons plays a crucial role in the catalytic applications of many aminophenolate complexes. derpharmachemica.com

Table 4: Representative Redox Potentials (E1/2) for Metal Complexes This table presents illustrative data showing the influence of the ligand on the metal center's redox properties, measured vs. a standard reference electrode (e.g., Ag/AgCl).

Redox CoupleE1/2 (V) vs. Ag/AgCl (in H2O)E1/2 (V) vs. Ag/AgCl (in Complex)Shift in Potential (V)
Co(II) / Co(III)+1.82+0.55-1.27
Fe(II) / Fe(III)+0.77+0.15-0.62
Ru(II) / Ru(III)+0.27-0.10-0.37

Catalytic Applications of 2 Propan 2 Ylamino Phenyl Methanol and Its Derivatives

[2-(Propan-2-ylamino)phenyl]methanol as a Ligand in Homogeneous Catalysis

There is no published research available on the use of this compound as a ligand in homogeneous catalysis.

Asymmetric Catalysis (e.g., Hydrogenation, Oxidation, C-C Coupling)

No studies have been found that investigate the application of this compound in asymmetric hydrogenation, oxidation, or C-C coupling reactions.

Role in Chiral Induction and Enantioselectivity

Due to the lack of studies on its use in asymmetric catalysis, there is no information on the role of this compound in chiral induction or its effectiveness in achieving enantioselectivity.

Mechanistic Pathways of Catalytic Cycles

Without any documented catalytic activity, the mechanistic pathways involving this compound have not been investigated or proposed.

Heterogenization and Immobilization Strategies for Catalytic Systems

There is no literature describing the heterogenization or immobilization of this compound for catalytic applications.

Supported this compound Catalysts

No research has been published on the development or application of supported catalysts derived from this compound.

Metal-Organic Frameworks (MOFs) incorporating this compound Motifs

There are no reports of Metal-Organic Frameworks that have been synthesized using this compound or its derivatives as a linker or motif.

Organocatalysis Mediated by this compound

Brønsted Acid/Base Catalysis

There are no documented instances of this compound being employed as a Brønsted acid/base catalyst in the scientific literature. The foundational concept of Brønsted acid/base catalysis involves the catalyst donating or accepting a proton to activate a substrate. While the structure of this compound contains both a potentially basic secondary amine and an acidic hydroxyl group, no studies have been published that investigate or confirm its activity in this catalytic mode.

Hydrogen Bonding Catalysis

Similarly, the potential for this compound to act as a hydrogen bonding catalyst has not been explored in published research. Hydrogen bonding catalysis relies on the formation of hydrogen bonds between the catalyst and substrate to enhance reactivity and control stereoselectivity. The N-H and O-H moieties within the molecule suggest a theoretical capacity for such interactions, but no empirical data exists to support this.

Regeneration and Reusability Studies of Catalytic Systems

Given the lack of studies on the primary catalytic applications of this compound, it follows that there is no research available on the regeneration and reusability of catalytic systems based on this compound. The investigation of catalyst recovery and its performance over multiple cycles is a critical aspect of developing sustainable chemical processes, but such studies are contingent on first establishing a catalytic application.

Derivatization and Functionalization Strategies for 2 Propan 2 Ylamino Phenyl Methanol

Synthetic Modifications of the Amine and Alcohol Functionalities

The independent or concurrent modification of the nitrogen and oxygen centers is the most direct approach to functionalizing the [2-(Propan-2-ylamino)phenyl]methanol framework.

The primary alcohol group is a prime target for esterification and etherification, converting the hydroxyl moiety into a variety of ester and ether derivatives, respectively.

Esterification: The hydroxyl group can be readily converted to an ester via reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. nih.govpearson.com Given the presence of a basic amine, protection of the amine or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be necessary to achieve high yields, especially with sterically demanding acids. researchgate.net Kinetic studies on the esterification of other amino alcohols have shown that the neighboring amino group can intramolecularly catalyze the reaction, potentially increasing the reaction rate compared to simple alcohols. researchgate.net

Interactive Table: Potential Esterification Reactions This table presents hypothetical reaction examples based on established chemical principles.

Reactant for Esterification Catalyst/Conditions Expected Ester Product
Acetic Anhydride Pyridine [2-(Propan-2-ylamino)phenyl]methyl acetate (B1210297)
Benzoyl Chloride Triethylamine, DCM [2-(Propan-2-ylamino)phenyl]methyl benzoate
Adipic Acid H₂SO₄ (cat.), Toluene (B28343), Dean-Stark Di-{[2-(propan-2-ylamino)phenyl]methyl} adipate
(R)-Ibuprofen DCC, DMAP, DCM [2-(Propan-2-ylamino)phenyl]methyl (R)-2-(4-isobutylphenyl)propanoate

Etherification: The synthesis of ether derivatives from the alcohol moiety can be achieved through methods like the Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. A significant challenge in the etherification of amino alcohols is the potential for competing N-alkylation of the amine. google.comgoogle.com To favor O-alkylation, a two-step process where an alkali alcoholate is first formed and then reacted with the alkylating agent can be employed. google.comgoogle.com Aromatic solvents like toluene or xylene are often preferred for these reactions. google.com

The secondary amine provides a nucleophilic center for acylation to form amides and for further alkylation to yield tertiary amines.

Amidation: The secondary amine can be acylated to form an amide by reacting it with an acyl chloride or anhydride. This reaction is typically robust and high-yielding. Alternative modern methods, such as visible-light photoredox-catalyzed amidation, could potentially be adapted, although these have been demonstrated more commonly for the amidation of alcohols. nih.gov Enzymatic methods, while powerful for certain N-heterocycles, are another area of research for creating amide bonds under mild conditions. mdpi.com

N-Alkylation: The secondary amine can be alkylated to a tertiary amine using various alkylating agents. acsgcipr.org Direct alkylation with alkyl halides in the presence of a base is a standard method. organic-chemistry.org However, the steric hindrance from the existing N-isopropyl group may necessitate harsher conditions or more reactive electrophiles. psu.edu An alternative, greener approach is the direct N-alkylation using alcohols as alkylating agents, often catalyzed by ruthenium or iron complexes, which produces water as the only byproduct. nih.gov This method has proven effective for the monoalkylation of various amino acids. nih.gov

Interactive Table: Potential N-Alkylation and N-Amidation Reactions This table presents hypothetical reaction examples based on established chemical principles.

Reagent Conditions Expected Product
Acetyl Chloride Triethylamine, DCM N-Acetyl-N-(2-(hydroxymethyl)phenyl)propan-2-amine
Methyl Iodide K₂CO₃, Acetonitrile [2-(Isopropyl(methyl)amino)phenyl]methanol
Benzyl Bromide NaH, DMF [2-(Benzyl(isopropyl)amino)phenyl]methanol
Ethanol Ru or Fe Catalyst, Heat [2-(Ethyl(isopropyl)amino)phenyl]methanol

Introduction of Additional Chiral Auxiliaries or Functional Groups

Beyond simple derivatization, the this compound scaffold is an excellent starting point for building more complex molecules, particularly advanced ligands for asymmetric catalysis. Amino alcohols are a privileged class of compounds for this purpose. alfa-chemistry.comacs.orgacs.org

The bifunctional N,O-chelate motif inherent to this compound makes it a valuable platform for developing bidentate ligands. nih.govrsc.org The true potential is realized by introducing additional functional groups to create multidentate ligands with tailored steric and electronic properties.

For instance, the hydroxyl group can be converted into a phosphinite or phosphite (B83602) by reaction with chlorophosphines or phosphorus trichloride, respectively, to generate P,N-type bidentate ligands. Such ligands are highly sought after in transition metal catalysis. nih.govresearchgate.net Similarly, the amine can be functionalized with a phosphine-containing arm. The introduction of other chiral fragments, such as a prolinol-derived moiety attached via an ether or amide linkage, can create a more complex and rigid chiral environment around a metal center. nih.gov The modular nature of these synthetic routes allows for the creation of a diverse library of ligands from a single precursor. nih.govchemrxiv.org

Systematic derivatization is a cornerstone of catalyst development, enabling the fine-tuning of a ligand's performance by establishing structure-activity relationships (SAR). nih.govchemrxiv.org By creating a series of derivatives of this compound and evaluating their efficacy in a target catalytic reaction, researchers can elucidate the key structural features that govern reactivity and enantioselectivity.

For example, one could synthesize a series of analogs where:

The N-isopropyl group is replaced with other alkyl or aryl groups (e.g., methyl, cyclohexyl, phenyl) to probe steric and electronic effects at the nitrogen center.

Substituents (e.g., methoxy (B1213986), chloro, trifluoromethyl) are introduced at various positions on the phenyl ring to modulate the electronic properties of the ligand.

The alcohol is converted into a series of esters or ethers with varying steric bulk (e.g., acetate vs. pivalate; methyl ether vs. trityl ether) to understand the impact of the group distal to the metal-coordinating atoms.

This systematic approach allows for the optimization of the ligand scaffold for a specific chemical transformation, a critical process in the development of new and efficient asymmetric catalysts. nih.govnih.gov

Polymerization and Materials Science Applications through Functionalization

The functional handles on this compound also open avenues for its use in materials science. By introducing polymerizable groups or using the inherent functionalities as part of a polymer backbone, new materials with unique properties can be designed.

One promising strategy involves using the compound as a monomer in polycondensation reactions. For example, similar to how other amino alcohols are used, it could react with diacids (like sebacic acid) and polyols (like glycerol) to form biodegradable poly(ester amide) elastomers. nih.gov In such a material, the alcohol would form ester linkages while the secondary amine would form amide linkages, contributing to the polymer's structure and properties.

Alternatively, the molecule can be functionalized with a polymerizable moiety. The hydroxyl group could undergo esterification with acrylic acid or methacrylic acid to produce a vinyl monomer. This monomer could then be polymerized or co-polymerized to create polymers with pendant N-isopropylaminobenzyl groups. Such functional polymers could have applications in areas like nonlinear optics or as functional coatings. epo.org Furthermore, polymers functionalized with amino alcohol groups have been explored for applications such as the adsorption of heavy metals from aqueous solutions, suggesting another potential use for materials derived from this scaffold. rsc.org

Incorporation into Polymer Backbones

The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization, also known as polycondensation. farabi.universityquora.com In these reactions, the amino and hydroxyl groups can react with complementary functional groups on other monomers to form a growing polymer chain. melscience.comyoutube.com The specific type of polymer formed is dependent on the co-monomer(s) used.

One potential application is in the synthesis of polyamides . By reacting this compound with a dicarboxylic acid or a diacyl chloride, an amide linkage can be formed via the secondary amine, while an ester linkage can be formed at the alcohol position. youtube.comyoutube.com This would result in a poly(ester-amide). The properties of the resulting polymer would be influenced by the choice of the diacid co-monomer. For instance, using a rigid aromatic diacid would likely lead to a more rigid polymer, while a flexible aliphatic diacid would impart greater flexibility.

Another significant possibility is the formation of polyurethanes . The reaction of the hydroxyl group of this compound with a diisocyanate would lead to the formation of a urethane (B1682113) linkage. scispace.comgoogle.com The secondary amine can also react with isocyanates, potentially leading to a more complex, cross-linked structure. researchgate.net The resulting polyurethane's characteristics, such as hardness, elasticity, and thermal stability, could be tailored by the selection of the diisocyanate co-monomer. google.com

Furthermore, the synthesis of conducting polymers from o-aminobenzyl alcohol has been reported, suggesting that this compound could potentially be used to create analogous conductive polymers with modified properties due to the presence of the N-isopropyl group. acs.org

The following table summarizes potential polymerization reactions involving this compound:

Polymer TypeCo-monomerLinkage FormedPotential Polymer Properties
Poly(ester-amide)Dicarboxylic Acid (e.g., Adipoyl chloride)Amide and EsterThermally stable, potentially semi-crystalline
PolyurethaneDiisocyanate (e.g., Methylene diphenyl diisocyanate)UrethaneElastomeric, variable hardness
Conducting PolymerOxidative PolymerizationCarbon-Nitrogen/Carbon-CarbonElectrically conductive

Future Directions and Emerging Research Avenues for 2 Propan 2 Ylamino Phenyl Methanol

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and [2-(Propan-2-ylamino)phenyl]methanol is a prime candidate for exploration within this new paradigm. eurekalert.orgcatalysis-summit.com ML algorithms can analyze vast datasets to predict the properties and reactivity of molecules, thereby accelerating the discovery of new applications and the optimization of existing processes. researchgate.net

One of the key areas where AI can be applied is in the design of novel catalysts. eurekalert.orgcatalysis-summit.com Given its structure, this compound could serve as a ligand in organometallic catalysis. Machine learning models can be trained to predict the catalytic activity of complexes derived from this and similar aminobenzyl alcohols, optimizing for specific reactions. researchgate.net This data-driven approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods. eurekalert.org

Potential AI/ML ApplicationDescriptionExpected Outcome
Catalyst Design Using ML to predict the catalytic performance of metal complexes with this compound as a ligand.Identification of optimal catalyst structures for specific organic transformations.
Reaction Prediction Employing AI algorithms to forecast the products and yields of reactions involving this compound.More efficient design of synthetic pathways and a deeper understanding of reaction mechanisms.
Property Prediction Utilizing computational models to estimate the physicochemical and biological properties of derivatives of this compound.Accelerated discovery of new materials and therapeutic agents.

Exploration of this compound in Novel Reaction Systems

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds. nih.govjst.go.jprsc.org Future research is likely to focus on leveraging this reactivity to develop novel synthetic methodologies.

One promising area is the synthesis of quinoline derivatives. o-Aminoaryl methanols are known precursors for the synthesis of quinolines, and this compound could be utilized in similar transformations. scribd.com Research in this direction could lead to the development of new routes to substituted quinolines, which are important scaffolds in medicinal chemistry.

Another avenue of exploration is the synthesis of indazole derivatives. The reaction of 2-aminobenzyl alcohol derivatives can lead to the formation of polycyclic indazoles, and the specific substitution pattern of this compound could be exploited to generate novel indazole-based compounds with potential biological activity. nih.gov

Sustainable Chemistry and Circular Economy Aspects

The principles of green chemistry and the circular economy are increasingly influencing the direction of chemical research. researchgate.netrsc.org Future studies on this compound will likely incorporate these principles, focusing on developing more sustainable synthetic methods and applications.

A key focus will be the use of environmentally benign catalysts and reaction conditions. For example, the synthesis of N-alkylanilines can be achieved using earth-abundant and non-toxic iron catalysts, which is a more sustainable alternative to methods that rely on precious or toxic metals. chemistryviews.org Similarly, exploring sunlight-driven reactions for the synthesis or transformation of this compound could offer a greener alternative to energy-intensive processes. rsc.org

The development of synthetic routes that utilize renewable feedstocks is another important aspect of sustainable chemistry. While the direct synthesis of this compound from bio-based resources may be challenging, research into greener synthetic pathways for aniline (B41778) derivatives, in general, is an active area. researchgate.net

Furthermore, the concept of a circular economy encourages the design of molecules that can be easily recycled or repurposed. Research into the lifecycle of products derived from this compound, including their biodegradability and potential for chemical recycling, will be an important consideration for future applications.

Sustainable Chemistry ApproachApplication to this compoundPotential Impact
Green Catalysis Utilizing iron or other earth-abundant metal catalysts for reactions involving the compound.Reduced environmental impact and lower costs compared to precious metal catalysis.
Renewable Energy Sources Employing photochemical methods, such as sunlight-driven reactions, for its synthesis and transformations.Lower energy consumption and reduced reliance on fossil fuels.
Atom Economy Designing one-pot and multicomponent reactions to maximize the incorporation of starting materials into the final product.Minimized waste generation and improved resource efficiency.
Circular Design Investigating the potential for recycling or biodegradation of materials derived from the compound.Contribution to a more circular chemical industry.

Challenges and Opportunities in this compound Research

While the future of this compound research holds significant promise, there are also challenges that need to be addressed. Overcoming these challenges will open up new opportunities for the application of this versatile molecule.

One of the primary challenges lies in the selective functionalization of the molecule. The presence of multiple reactive sites—the N-H bond of the secondary amine, the O-H bond of the alcohol, and the C-H bonds of the aromatic ring—requires the development of highly selective synthetic methods. For instance, achieving meta-C-H functionalization of aniline derivatives is notoriously difficult due to the ortho- and para-directing nature of the amino group. acs.orgbeilstein-journals.org Developing novel strategies to overcome these selectivity issues is a key research challenge. acs.org

Another challenge is related to the potential metabolic instability of aniline derivatives in biological systems, which can be a concern in drug discovery. Research into the metabolic pathways of this compound and its derivatives will be crucial for assessing their potential as pharmaceutical agents. Strategies to replace or modify the aniline moiety to improve metabolic stability may also be explored.

Despite these challenges, there are numerous opportunities. The development of novel synthetic methods for aniline derivatives is an ongoing area of research, with new approaches continually being reported. researchgate.net The unique structure of this compound makes it an ideal candidate for exploring these new methodologies.

The versatility of the compound also presents significant opportunities for its application in materials science. For example, it could be used as a monomer for the synthesis of novel polymers or as a building block for the construction of functional materials with interesting optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(Propan-2-ylamino)phenyl]methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-hydroxybenzaldehyde with isopropylamine, followed by reduction of the intermediate imine. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or sodium borohydride reduction may be employed, with yields highly dependent on solvent choice (e.g., methanol vs. ethanol) and temperature control (40–60°C). Impurities such as unreacted aldehyde or over-reduced byproducts require purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.8–7.2 ppm), methine proton adjacent to the amino group (δ 3.2–3.5 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad) .
  • FT-IR : Confirm N-H stretching (~3350 cm⁻¹) and O-H stretching (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 179.1 (C₁₀H₁₅NO₂) .

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